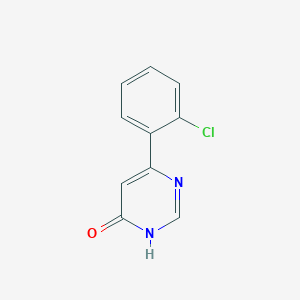

6-(2-Chlorophenyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPVDULNSDEILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 6 2 Chlorophenyl Pyrimidin 4 Ol Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H and ¹³C NMR spectroscopy are indispensable for characterizing the core pyrimidine (B1678525) structure and the 2-chlorophenyl substituent of 6-(2-chlorophenyl)pyrimidin-4-ol.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrimidine derivatives, the aromatic protons on the pyrimidine and phenyl rings, as well as any exchangeable protons (e.g., -OH, -NH), will give rise to characteristic signals. asianpubs.orgresearchgate.net The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and -donating effects of neighboring atoms and functional groups. For instance, protons on the pyrimidine ring are typically observed at lower fields due to the electron-withdrawing nature of the nitrogen atoms. researchgate.net The protons on the 2-chlorophenyl group will exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their relative positions on the aromatic ring. asianpubs.org

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative, with carbons bonded to nitrogen atoms appearing at distinct frequencies. researchgate.netchemicalbook.com Similarly, the carbon atoms of the 2-chlorophenyl substituent will have characteristic chemical shifts, which can be assigned with the aid of computational predictions and 2D NMR data. researchgate.netmdpi.com The presence of the chlorine atom will also influence the chemical shifts of the adjacent carbon atoms.

The following table presents hypothetical ¹H and ¹³C NMR data for this compound based on known chemical shift ranges for similar structures.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine-H2 | 8.0 - 8.5 | 150 - 160 |

| Pyrimidine-H5 | 6.5 - 7.0 | 100 - 110 |

| Phenyl-H3' | 7.3 - 7.6 | 130 - 135 |

| Phenyl-H4' | 7.2 - 7.5 | 128 - 132 |

| Phenyl-H5' | 7.2 - 7.5 | 126 - 130 |

| Phenyl-H6' | 7.5 - 7.8 | 130 - 135 |

| Pyrimidine-C2 | --- | 150 - 160 |

| Pyrimidine-C4 | --- | 160 - 170 |

| Pyrimidine-C5 | --- | 100 - 110 |

| Pyrimidine-C6 | --- | 155 - 165 |

| Phenyl-C1' | --- | 135 - 140 |

| Phenyl-C2' | --- | 132 - 138 |

| Phenyl-C3' | --- | 130 - 135 |

| Phenyl-C4' | --- | 128 - 132 |

| Phenyl-C5' | --- | 126 - 130 |

| Phenyl-C6' | --- | 130 - 135 |

| Pyrimidin-4-ol OH | 10.0 - 12.0 (broad) | --- |

Note: This data is illustrative and actual values may vary depending on the solvent and experimental conditions.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms within the pyrimidine ring. japsonline.comresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, bonding, and participation in tautomeric equilibria. japsonline.comresearchgate.net For this compound, two distinct ¹⁵N signals are expected, corresponding to the two nitrogen atoms in the pyrimidine ring. The precise chemical shift values can help to confirm the proposed structure and provide information about the tautomeric form present in solution. researchgate.netrsc.orgnih.gov The coordination of the nitrogen atoms to a metal ion, for instance, would induce a significant upfield shift in their ¹⁵N NMR signals. rsc.org

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. princeton.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. sdsu.eduresearchgate.net In this compound, COSY would show correlations between the coupled protons on the 2-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It is invaluable for assigning the ¹³C signals based on the known ¹H assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. princeton.eduresearchgate.net NOESY can provide information about the conformation and stereochemistry of the molecule, for example, the relative orientation of the 2-chlorophenyl ring with respect to the pyrimidine ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton, carbon, and nitrogen signals can be achieved, leading to a definitive structural elucidation of this compound. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques provide a unique "molecular fingerprint" and offer insights into the functional groups present and the conformational properties of the molecule.

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. mdpi.com The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various vibrational modes of its constituent parts.

Key expected IR absorptions include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, which may be involved in hydrogen bonding.

N-H stretching: If the tautomeric pyrimidinone form is present, N-H stretching vibrations would appear in the 3100-3500 cm⁻¹ region. mdpi.com

C-H stretching: Aromatic C-H stretching vibrations from both the pyrimidine and phenyl rings are expected around 3000-3100 cm⁻¹. mdpi.com

C=O stretching: The presence of the pyrimidinone tautomer would give rise to a strong carbonyl (C=O) absorption band in the range of 1650-1700 cm⁻¹.

C=N and C=C stretching: Vibrations of the pyrimidine ring will result in a series of sharp bands in the 1400-1650 cm⁻¹ region. mdpi.com

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is typically observed in the 600-800 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Amine (-NH) | Stretching | 3100-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Carbonyl (C=O) | Stretching | 1650-1700 |

| Pyrimidine Ring | C=N and C=C Stretching | 1400-1650 |

| C-Cl | Stretching | 600-800 |

Note: This data is illustrative and actual peak positions and intensities can vary.

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bond, which often give rise to strong Raman signals. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more detailed conformational analysis and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. For this compound, with a nominal mass of 220 g/mol , HRMS can distinguish its exact mass from other potential isobaric compounds, thus confirming its molecular formula of C₁₀H₇ClN₂O.

While specific experimental HRMS data for this compound is not extensively reported in the cited literature, the fragmentation behavior of related heterocyclic and chlorophenyl-containing compounds allows for the prediction of its likely fragmentation pathways under mass spectrometric conditions. The fragmentation process is crucial for structural elucidation, providing a "fingerprint" of the molecule's composition.

A plausible fragmentation pathway for this compound would likely initiate from the molecular ion [M]⁺. Common fragmentation patterns for similar structures involve the initial loss of small, stable neutral molecules. For instance, the pyrimidine ring could undergo cleavage, potentially leading to the loss of a neutral molecule of hydrogen cyanide (HCN) or isocyanic acid (HNCO).

Another probable fragmentation route involves the cleavage of the bond between the pyrimidine and the chlorophenyl rings. This could result in the formation of a [C₆H₄Cl]⁺ cation or a [C₄H₃N₂O]⁺ fragment. Further fragmentation of the chlorophenyl cation could involve the loss of a chlorine radical (Cl•) or a neutral HCl molecule. The pyrimidine-containing fragment could also undergo subsequent ring-opening and fragmentation, yielding smaller charged species. The study of analogous compounds suggests that the stability of the resulting fragments plays a key role in directing the fragmentation cascade.

A hypothetical table of major fragments and their potential assignments based on the analysis of related structures is presented below.

| Fragment Ion (m/z) | Proposed Formula | Plausible Neutral Loss |

| 220 | [C₁₀H₇ClN₂O]⁺ | - |

| 192 | [C₁₀H₆ClN₂]⁺ | CO |

| 185 | [C₉H₆ClN₂]⁺ | HCN |

| 165 | [C₁₀H₇N₂O]⁺ | Cl |

| 111 | [C₆H₄Cl]⁺ | C₄H₃N₂O |

| 75 | [C₆H₄]⁺ | Cl |

This table is illustrative and based on general fragmentation principles for similar compounds.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions that dictate the crystal packing and influence the material's macroscopic properties.

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related pyrimidine derivatives allows for a detailed prediction of its likely conformation. The molecule consists of a planar pyrimidine ring and a chlorophenyl ring. The key conformational determinant is the torsional angle between these two rings.

In similar structures, the dihedral angle between the pyrimidine and an attached phenyl ring can vary, often influenced by the substituents and the crystal packing forces. For instance, in some 4-(pyrimidin-2-yl) derivatives, this angle has been observed to be significant, indicating a non-coplanar arrangement. nih.gov The presence of the chloro substituent at the ortho position of the phenyl ring in this compound would likely induce steric hindrance, leading to a twisted conformation where the two rings are not in the same plane. This twisting is a common feature in ortho-substituted biaryl systems.

The pyrimidin-4-ol moiety is known to exist in tautomeric forms, primarily the keto form (pyrimidin-4(3H)-one). The solid-state structure would likely reveal the predominant tautomer, which is often stabilized by intermolecular hydrogen bonding.

A table of expected torsional angles for key rotatable bonds, based on analogous structures, is provided below.

| Torsional Angle | Atoms Involved | Expected Range (°) |

| Dihedral Angle (Pyrimidine-Phenyl) | N1-C6-C1'-C2' | 40 - 60 |

| Phenyl-Chloro Bond Orientation | C1'-C2'-Cl-H | ~0 or ~180 |

This table represents expected values based on structurally similar compounds.

The solid-state architecture of this compound is expected to be dominated by a network of intermolecular interactions. Hydrogen bonding is anticipated to be a primary contributor to the supramolecular assembly. The pyrimidin-4-ol moiety, likely existing in its keto form, provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This facilitates the formation of robust hydrogen-bonded motifs, such as centrosymmetric dimers through N-H···O interactions.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | N-H | C=O | 2.7 - 3.0 |

| Hydrogen Bonding | C-H | O/N | 3.0 - 3.5 |

| π-π Stacking | Pyrimidine/Phenyl Ring | Pyrimidine/Phenyl Ring | 3.3 - 3.8 (centroid-centroid) |

This table provides typical ranges for intermolecular interactions observed in related crystal structures.

For a molecule like this compound, the Hirshfeld surface analysis is expected to reveal the following key features:

H···H contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the molecular surface.

O···H/H···O and N···H/H···N contacts: These appear as distinct "spikes" in the fingerprint plot and correspond to the strong N-H···O hydrogen bonds, as well as weaker C-H···O and C-H···N interactions.

C···H/H···C contacts: These represent van der Waals interactions between carbon and hydrogen atoms.

Cl···H/H···Cl contacts: The presence of the chlorine atom will give rise to specific contacts with hydrogen atoms on neighboring molecules.

C···C contacts: These can be indicative of π-π stacking interactions, appearing as characteristic "wings" in the fingerprint plot.

Based on studies of similar pyrimidine derivatives, the percentage contributions of these interactions to the total Hirshfeld surface area can be estimated.

| Interaction Type | Estimated Contribution (%) |

| H···H | 35 - 50 |

| O···H/H···O | 15 - 25 |

| C···H/H···C | 10 - 20 |

| N···H/H···N | 5 - 15 |

| Cl···H/H···Cl | 5 - 10 |

| C···C | < 5 |

This table presents estimated contributions based on Hirshfeld analyses of analogous compounds. nih.gov

Computational and Theoretical Investigations of 6 2 Chlorophenyl Pyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(2-Chlorophenyl)pyrimidin-4-ol, these methods have been employed to elucidate its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetic Parameters

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govdergipark.org.tr DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to optimize the molecular geometry and determine various energetic parameters. nih.govirjweb.com The optimization process finds the lowest energy conformation of the molecule, providing accurate bond lengths and angles. irjweb.com For pyrimidine (B1678525) derivatives, DFT has been used to study their electronic structure and has shown that charge transfer can occur within the molecule. nih.gov The total energy of the optimized structure is a key output, with lower energies indicating greater stability. nih.gov

| Parameter | Description |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. Common examples include B3LYP. |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. Examples include 6-31G* and def2-TZVP. mdpi.com |

| Geometry Optimization | A computational process to find the arrangement of atoms that corresponds to the minimum energy. scispace.com |

| Energetic Parameters | Calculated values such as total energy, which provides insight into the stability of the molecule. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

Studies on similar heterocyclic compounds have shown that these descriptors can effectively predict their reactive nature. irjweb.comresearchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the ease of electron donation. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the ease of electron acceptance. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates stability and resistance to deformation. |

| Softness (S) | S = 1 / (2η) | Indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures electrophilic power. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding, electron delocalization, and hybridization within a molecule. nih.govresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. scifiniti.com Larger E(2) values indicate stronger interactions and greater stability arising from electron delocalization. NBO analysis also provides details on the hybridization of atomic orbitals, which is essential for understanding the geometry and bonding characteristics of the molecule. researchgate.net

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a cyclic system. elsevierpure.comnih.gov It involves calculating the magnetic shielding at the center of a ring (or at a point above the ring plane). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests an anti-aromatic character, and a value close to zero implies a non-aromatic system. This method has been widely applied to evaluate the aromaticity of various heterocyclic compounds. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to explore the conformational landscapes and dynamic behavior of molecules over time. MD simulations can reveal how the molecule moves, flexes, and interacts with its environment, which is crucial for understanding its behavior in solution or biological systems. For pyrimidine derivatives, MD simulations can help identify stable conformations and the energy barriers between them. mdpi.com These simulations are particularly useful for studying flexible molecules and their interactions with other molecules, such as proteins or DNA.

Theoretical Studies of Tautomeric Equilibria in Pyrimidin-4-ol Systems

Pyrimidin-4-ol systems can exist in different tautomeric forms, most commonly the hydroxyl (-OH) and the keto (=O) forms. nih.gov Theoretical studies are instrumental in understanding the tautomeric equilibrium, which is the relative stability of these forms. nih.gov Computational methods can predict the energies of different tautomers, helping to determine which form is more stable under specific conditions (e.g., in the gas phase or in a solvent). nih.govnih.gov Factors influencing this equilibrium include intramolecular hydrogen bonding, electronic delocalization, and the aromaticity of the respective tautomers. nih.gov For pyrimidine derivatives, it has been observed that the introduction of a nitrogen atom can shift the equilibrium towards the keto form. nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Density Functional Theory (DFT) is a widely used quantum chemical method for the prediction of NMR chemical shifts due to its favorable balance between computational cost and accuracy. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within the DFT framework. nih.govacs.orgrsc.orgimist.ma The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ_sample = σ_ref - σ_sample

The accuracy of the predicted chemical shifts is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that has demonstrated good performance in predicting NMR parameters for a wide range of organic molecules. acs.orgnih.govscience.gov The selection of the basis set, which describes the atomic orbitals, is also critical. Basis sets like the 6-31G* or the more extensive 6-311++G(d,p) are commonly employed, with the latter providing more flexibility by including polarization and diffuse functions. nih.gov

For a comprehensive analysis, the computational workflow would typically involve:

Conformational Analysis: Identifying the low-energy conformers of this compound, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set.

NMR Shielding Calculation: Performing GIAO-DFT calculations on the optimized geometries to obtain the nuclear shielding tensors.

Chemical Shift Prediction: Calculating the final chemical shifts by referencing them to TMS, which has been calculated at the same level of theory.

Empirical scaling may also be applied to the calculated shielding values to improve the correlation with experimental data. nih.govacs.org

Computational methods are also extensively used to predict the vibrational (infrared and Raman) spectra of molecules. These calculations determine the normal modes of vibration and their corresponding frequencies. As with NMR predictions, DFT is the workhorse for these calculations. aip.orgq-chem.com

The process involves:

Geometry Optimization: The first step is to find the equilibrium geometry of the molecule at a chosen level of theory.

Hessian Matrix Calculation: The second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are then calculated. This can be done analytically or through numerical finite difference methods. acs.orgpsu.edupsu.edu

Frequency Calculation: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

The calculated harmonic vibrational frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and other approximations inherent in the theoretical models. nist.govacs.orgnih.gov To account for these discrepancies, a common practice is to apply a uniform scaling factor to the computed frequencies. acs.orgnih.govresearchgate.netumn.edu The value of the scaling factor is dependent on the chosen DFT functional and basis set. For the B3LYP functional, scaling factors are well-established and widely used. acs.org

A thorough search of the scientific literature did not yield any specific studies detailing the computational prediction of NMR chemical shifts or vibrational frequencies for this compound. Therefore, no data tables with detailed research findings can be presented for this specific compound. The methodologies described above represent the standard and validated approaches that would be utilized to generate such theoretical spectroscopic data. The application of these computational techniques would be invaluable for the structural characterization and detailed spectroscopic analysis of this compound.

Chemical Reactivity and Transformation of 6 2 Chlorophenyl Pyrimidin 4 Ol Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring and the Chlorophenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. lumenlearning.commasterorganicchemistry.comlibretexts.org In the context of 6-(2-chlorophenyl)pyrimidin-4-ol, both the pyrimidine and the chlorophenyl rings can potentially undergo EAS, though their reactivity is significantly influenced by the electronic nature of the heterocyclic core and the existing substituents.

The pyrimidine ring, being an electron-deficient system, is generally deactivated towards electrophilic attack compared to benzene (B151609). youtube.com However, the presence of the hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the oxo form, can influence the regioselectivity of substitution. The chlorophenyl group, on the other hand, will exhibit directing effects typical of a halogenated benzene ring.

Key electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings can be achieved using appropriate halogenating agents and catalysts. lumenlearning.com For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. youtube.com

Nitration: The introduction of a nitro group (–NO2) is a common EAS reaction, typically performed with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The nitro group is a strong deactivating group and can be a precursor for other functional groups. youtube.com

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO3H) and is usually carried out with fuming sulfuric acid. masterorganicchemistry.comlibretexts.org

The regioselectivity of these reactions is a critical aspect. For the chlorophenyl ring, the chlorine atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine. However, the steric hindrance from the pyrimidine ring might favor substitution at the para position. On the pyrimidine ring itself, the positions for electrophilic attack are determined by a combination of the directing effects of the substituents and the inherent reactivity of the ring carbons.

Nucleophilic Aromatic Substitution Reactions, Including Chemoselective Pathways

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNA) is a characteristic reaction of electron-deficient aromatic rings like pyrimidine. youtube.compressbooks.pubmasterorganicchemistry.com The presence of the electron-withdrawing pyrimidine ring and the chloro substituent on the phenyl ring makes this compound and its derivatives susceptible to attack by nucleophiles. pressbooks.publibretexts.org

A key feature of the reactivity of di- or poly-substituted pyrimidines is the potential for chemoselectivity, where a nucleophile preferentially replaces one leaving group over another. researchgate.net For instance, in molecules containing multiple leaving groups, such as a chloro group and a sulfonyl group, the reaction conditions and the nature of the nucleophile can dictate which group is displaced. researchgate.net

Common nucleophilic substitution reactions include:

Amination: The displacement of a leaving group by an amine is a widely used method to introduce nitrogen-containing functionalities. mdpi.comacs.org This can be achieved by heating the substrate with the desired amine.

Alkoxylation/Hydroxylation: The substitution of a leaving group with an alkoxide or hydroxide (B78521) ion leads to the formation of ethers or phenols, respectively.

Thiolation: The reaction with thiolates can be used to introduce sulfur-containing moieties.

The reactivity in SNA reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org In the case of this compound derivatives, the pyrimidine ring itself acts as a powerful electron-withdrawing group.

Functionalization at the Hydroxyl/Oxo Position (e.g., O-Acylation, O-Sulfonylation)

The hydroxyl group at the 4-position of the pyrimidine ring is a versatile handle for further functionalization. Due to keto-enol tautomerism, this position can react as either a hydroxyl group or a carbonyl group. Functionalization at this position can significantly alter the molecule's properties.

O-Acylation: The hydroxyl group can be acylated to form esters. rsc.org This is typically achieved by reacting the pyrimidinol with an acyl halide or anhydride (B1165640) in the presence of a base. The steric bulk of both the pyrimidine substituent at the 2-position and the acylating agent can influence the success of O-acylation. rsc.org

O-Sulfonylation: Similarly, reaction with sulfonyl chlorides leads to the formation of sulfonate esters. rsc.org These sulfonate groups are excellent leaving groups in subsequent nucleophilic substitution reactions. A related compound, (6-((2-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone, highlights the presence of a sulfonyl group in a functionalized pyrimidine structure. nih.gov

The choice of reagents and reaction conditions is crucial for achieving selective functionalization at the hydroxyl/oxo position, especially in the presence of other reactive sites within the molecule.

Cycloaddition and Condensation Reactions for the Formation of Fused Heterocyclic Systems

The pyrimidine ring in this compound derivatives can participate in cycloaddition and condensation reactions to construct more complex, fused heterocyclic systems. mdpi.comnih.gov These reactions are valuable for creating novel molecular architectures with potential biological activities. nih.gov

[4+2] Cycloaddition (Diels-Alder Reactions): The pyrimidine ring can act as a diene or a dienophile in Diels-Alder reactions, depending on the substituents and the reaction partner. mdpi.com Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly useful for constructing polycyclic systems. nih.govmdpi.com

Condensation Reactions: The pyrimidine core can undergo condensation reactions with various bifunctional reagents to form fused rings. nih.govrsc.org For example, condensation with α,β-unsaturated ketones can lead to the formation of fused pyridopyrimidines. The synthesis of related pyrimidine derivatives often involves the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride. ptfarm.pl These reactions often proceed via an initial Michael addition followed by an intramolecular cyclization and dehydration.

The use of microwave irradiation can often accelerate these reactions and improve yields. mdpi.com The regioselectivity and stereoselectivity of these cycloaddition and condensation reactions are key considerations in the synthesis of complex heterocyclic structures.

Reduction and Oxidation Reactions of the Pyrimidine Core and Substituents

The pyrimidine ring and its substituents in this compound derivatives can undergo both reduction and oxidation reactions, providing pathways to a variety of new compounds.

Reduction: The pyrimidine ring can be reduced using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, although the conditions need to be carefully controlled to avoid over-reduction. The nitro group, if present on the chlorophenyl ring, can be readily reduced to an amino group, which can then be further functionalized.

Oxidation: The hydroxyl group at the 4-position of the pyrimidine ring can be oxidized to a carbonyl group, though it often exists in equilibrium with the oxo form. evitachem.com Other substituents on the molecule can also be oxidized. For instance, a methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

These redox reactions are essential tools for modifying the electronic properties and reactivity of the this compound scaffold, enabling the synthesis of a diverse range of derivatives.

Applications of 6 2 Chlorophenyl Pyrimidin 4 Ol in Advanced Chemical Synthesis and Materials Science

Role as Strategic Synthetic Intermediates and Versatile Building Blocks in Complex Molecule Synthesis

The chemical architecture of 6-(2-Chlorophenyl)pyrimidin-4-ol, featuring a pyrimidine (B1678525) core, a reactive chlorophenyl group, and a hydroxyl moiety, makes it an exceptionally versatile building block in organic synthesis. benthamscience.comnih.gov The pyrimidine ring itself is a key structural unit in numerous biologically active compounds, including nucleic acids. researchgate.net This inherent significance makes pyrimidine derivatives, such as the title compound, attractive starting points for the synthesis of complex molecules with potential pharmaceutical applications. arabjchem.orggsconlinepress.com

The reactivity of the various functional groups on this compound allows for a range of chemical transformations. The hydroxyl group at the 4-position can undergo O-alkylation or can be converted to a more reactive leaving group, such as a chloro group, enabling nucleophilic substitution reactions. For instance, the conversion of the hydroxyl to a chloro group facilitates reactions with amines and other nucleophiles to introduce diverse functionalities. researchgate.net This is a common strategy in the synthesis of highly substituted pyrimidines.

Furthermore, the 2-chlorophenyl substituent can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.netresearchgate.net These reactions allow for the elaboration of the molecular structure by introducing new aryl or alkyl groups, leading to the construction of complex, multi-ring systems. The combination of these reactive sites provides chemists with a powerful toolkit for molecular design, enabling the synthesis of a wide array of complex derivatives from a single, readily accessible starting material.

A general synthetic approach to related pyrimidine derivatives often involves the cyclocondensation of a chalcone (B49325) with a suitable amidine or guanidine (B92328) derivative. For example, 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine is synthesized by reacting 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one with guanidine hydrochloride in the presence of a base. ptfarm.plnih.gov This highlights a plausible synthetic route to the this compound core structure.

Design and Synthesis of Novel Ligands for Catalytic Applications

The nitrogen atoms within the pyrimidine ring of this compound make it an excellent candidate for the design of novel ligands for catalysis. Pyrimidine-based structures are known to act as N-donor ligands, capable of coordinating with a variety of metal centers to form stable complexes. acs.orgnih.gov These complexes can exhibit significant catalytic activity in a range of organic transformations.

The synthesis of such ligands often involves the modification of the pyrimidine core to introduce additional coordinating atoms, thereby creating multidentate ligands. For example, a pyrimidine-based bis-tridentate metal ligand can be synthesized by constructing the pyrimidine core through the cyclization of an amidine and a substituted propenone, followed by the attachment of terminal pyridyl units via a Stille coupling. researchgate.net This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize its catalytic performance.

Palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated good catalytic activity in C-H activation and Mizoroki-Heck reactions. acs.org The pyrimidine moiety in these ligands plays a crucial role in stabilizing the metal center and influencing the catalytic cycle. The ability to synthesize a variety of substituted pyrimidines, including those derived from this compound, opens up possibilities for creating libraries of ligands for screening in various catalytic applications.

The table below summarizes the synthesis of a related aminopyrimidine, which serves as a precursor for ligand synthesis.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Condition | Product | Yield | Reference |

| 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | Guanidine hydrochloride | Sodium hydroxide (B78521) | Ethanol | Reflux, 6h | 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine | 70.35% | ptfarm.pl |

Precursors for the Development of Functional Materials with Tailored Photophysical Properties

The extended π-system of the pyrimidine ring, in conjunction with the attached chlorophenyl group, provides a solid foundation for the development of functional materials with interesting photophysical properties. frontiersin.org By chemically modifying and extending the conjugation of this core structure, it is possible to create materials that absorb and emit light at specific wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and molecular probes. rsc.orgresearchgate.net

Derivatives of pyrimidine are known to exhibit fluorescence, and their emission properties can be tuned by altering the substituents on the pyrimidine ring. acs.org For example, pyrimidines with electron-donating groups often show intramolecular charge transfer (ICT) characteristics, leading to strong fluorescence. frontiersin.orgresearchgate.net The 2-chlorophenyl group in this compound can influence the electronic properties of the molecule, and further functionalization can lead to materials with tailored absorption and emission spectra.

A study on 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a related heterocyclic compound, revealed that it emits strong blue fluorescence at 437 nm upon excitation at 332 nm and possesses high thermal stability. researchgate.net This demonstrates the potential of incorporating chlorophenyl and other aryl groups into heterocyclic systems to achieve desirable photophysical and material properties. The synthesis of such materials often involves cross-coupling reactions to build larger, conjugated systems.

The photophysical properties of some pyrimidine-derived α-amino acids are presented in the table below, illustrating the effect of substitution on their fluorescence.

| Compound | C4-Substituent | Absorbance Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 12j | Naphthyl | 311 | 410 | 0.22 | acs.org |

| 12k | p-Methoxyphenyl | 283 | 384 | 0.27 | acs.org |

Molecular Probes for Fundamental Studies of Intermolecular Interactions (excluding biological outcomes)

The well-defined structure of this compound, with its distinct functional groups, makes it an excellent model system for studying various types of non-covalent intermolecular interactions. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, are fundamental to understanding molecular recognition, crystal engineering, and the properties of materials.

The hydroxyl group and the nitrogen atoms of the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively. In the solid state, these interactions can lead to the formation of well-ordered supramolecular structures. For instance, in the crystal structure of a related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, intermolecular N—H⋯N hydrogen bonds link the molecules into ribbons. nih.gov

The chlorine atom on the phenyl ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. Furthermore, the aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions. In the aforementioned aminopyrimidine derivative, offset face-to-face π-π stacking interactions are observed between adjacent molecules, with perpendicular ring distances of 3.463 Å and 3.639 Å. nih.gov

The study of these interactions in derivatives of this compound can provide valuable insights into the principles of molecular self-assembly and can guide the design of new materials with predictable crystal packing and properties. The data from single-crystal X-ray diffraction studies of related compounds provide precise information about these interactions.

The table below details the hydrogen bond geometry in a related aminopyrimidine derivative.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N3—H3A···N2 | 0.86 | 2.31 | 3.095 (3) | 152 | nih.gov |

| N3—H3B···N1 | 0.86 | 2.21 | 3.045 (3) | 164 | nih.gov |

| C11—H11A···S1 | 0.96 | 2.93 | 3.859 (4) | 163 | nih.gov |

Future Perspectives and Emerging Research Avenues for 6 2 Chlorophenyl Pyrimidin 4 Ol Research

Development of Novel and Highly Efficient Synthetic Pathways Utilizing Flow Chemistry or Mechanochemistry

The traditional batch synthesis of pyrimidine (B1678525) derivatives can often be time-consuming and may present challenges in scalability and safety. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies for 6-(2-chlorophenyl)pyrimidin-4-ol. Two promising areas in this regard are flow chemistry and mechanochemistry.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers numerous advantages including enhanced heat and mass transfer, improved reaction control, and increased safety. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and the ability to perform multi-step syntheses in a continuous fashion.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative to traditional synthesis. This approach is particularly attractive from a green chemistry perspective. The development of a mechanochemical route to this compound could significantly reduce solvent waste and potentially access novel reaction pathways.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Feature | Traditional Batch Synthesis | Flow Chemistry | Mechanochemistry |

|---|---|---|---|

| Scalability | Can be challenging | Readily scalable | Can be scalable |

| Safety | Potential for thermal runaways | Enhanced safety profile | Generally considered safe |

| Reaction Time | Often hours to days | Typically minutes to hours | Generally short |

| Solvent Usage | High | Reduced | Minimal to none |

| Process Control | Moderate | High | Can be complex to monitor |

Advanced Mechanistic Investigations of Complex Reaction Pathways and Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new reactions. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of these processes.

Investigating the formation of key intermediates, understanding the role of catalysts, and mapping the energy landscapes of reaction pathways will provide invaluable insights. Techniques such as in-situ NMR spectroscopy, mass spectrometry, and computational density functional theory (DFT) calculations will be instrumental in these investigations. A clearer mechanistic picture will enable chemists to make more informed decisions in the development of synthetic routes.

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.govresearchgate.netmdpi-res.com For this compound, these technologies can be leveraged in several ways. Retrosynthesis software, powered by AI, can propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist. nih.gov

Furthermore, ML models can be trained on existing data to predict the physicochemical and biological properties of novel derivatives of this compound. This predictive power can help prioritize which new compounds to synthesize, thereby accelerating the discovery of molecules with desired characteristics, such as enhanced biological activity or improved metabolic stability.

Exploration of Unconventional Chemical Transformations and Derivatizations

To expand the chemical space around the this compound scaffold, future research will need to explore unconventional chemical transformations. This includes the development of novel C-H functionalization strategies to selectively modify the pyrimidine or phenyl rings. nih.gov Such methods would provide a more direct and atom-economical way to introduce new functional groups compared to traditional cross-coupling reactions.

The exploration of photocatalysis and electrochemistry could also open up new avenues for the derivatization of this molecule. These modern synthetic techniques can enable transformations that are difficult or impossible to achieve using conventional thermal methods, leading to the creation of a diverse library of analogues for biological screening.

Contribution to the Fundamental Understanding of Chlorinated Aromatic Heterocycles and their Chemical Behavior

Chlorinated aromatic heterocycles are a fundamentally important class of compounds in organic chemistry. msu.edubritannica.com Detailed studies on this compound can provide significant contributions to our broader understanding of this group of molecules. Research into its electronic properties, reactivity patterns, and non-covalent interactions will shed light on how the presence of a chlorine atom on the phenyl ring influences the chemical behavior of the pyrimidin-4-ol core, and vice versa.

Understanding the interplay between the electron-withdrawing nature of the chlorine atom and the electronic characteristics of the pyrimidine ring is of particular interest. libretexts.org This knowledge can be generalized to other chlorinated aromatic systems, aiding in the rational design of new molecules with tailored electronic and steric properties for various applications.

Q & A

Q. What are common synthetic routes for 6-(2-chlorophenyl)pyrimidin-4-ol?

The synthesis typically involves nucleophilic substitution or condensation reactions. A validated method includes refluxing 4,6-dichloro-2-phenylpyrimidine with 3 N sodium hydroxide under vigorous conditions, followed by acidification to isolate the product . Alternative routes may use 2-chloro-6-fluorobenzyl chloride reacting with 6-amino-4-hydroxypyrimidine derivatives in basic media to introduce functional groups .

Q. What characterization techniques are critical for confirming its structure?

Key methods include:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, often using SHELXL for refinement .

- NMR spectroscopy : Identifies aromatic proton environments (e.g., chlorophenyl protons at δ 7.3–7.5 ppm and pyrimidine protons at δ 8.1–8.3 ppm) .

- Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What safety protocols are essential during experimental handling?

- Use PPE (gloves, goggles, lab coats) to avoid dermal/oral exposure .

- Conduct reactions in fume hoods for volatile byproducts (e.g., HCl gas) .

- Dispose of chlorinated waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst screening : Use Pd-based catalysts for Suzuki couplings to introduce aryl groups .

- Temperature control : Maintain reflux at 80–100°C to balance reaction rate and byproduct formation .

- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to separate regioisomers .

Q. How to resolve contradictions in reported spectral data for this compound?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .

- Polymorph analysis : Use X-ray diffraction to identify crystal forms that may alter spectral profiles .

- pH-dependent studies : Assess protonation states of the pyrimidin-4-ol group, which influence chemical shifts .

Q. What strategies elucidate its biological activity mechanisms?

- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates .

- Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) to predict binding affinity .

- SAR studies : Modify substituents (e.g., chloro to fluoro) to correlate structural changes with activity trends .

Q. How to address discrepancies in crystallographic data between studies?

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-quality models .

- Hydrogen-bond network analysis : Compare intermolecular interactions (e.g., C–H⋯O vs. N–H⋯N) across polymorphs .

- Thermal ellipsoid plots : Evaluate positional disorder in chlorophenyl rings using Olex2 visualization .

Q. What methods validate its stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.